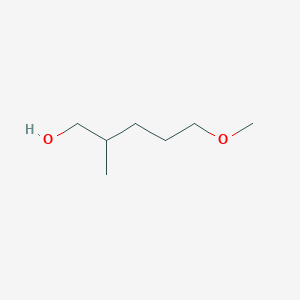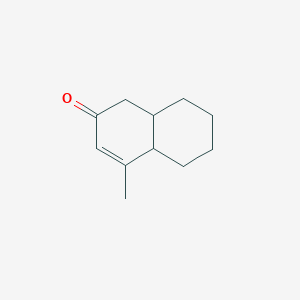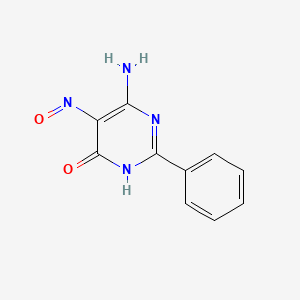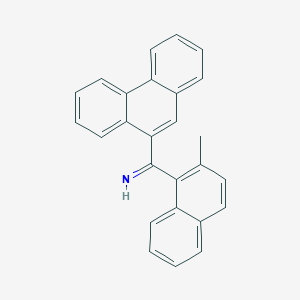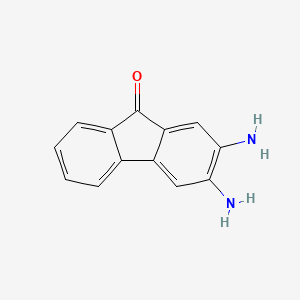![molecular formula C15H10Cl2N6 B14729215 4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine CAS No. 5664-84-6](/img/structure/B14729215.png)
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core. This compound is notable for its dichloro substitution at positions 4 and 6, and a phenyldiazenyl group at position 4. The compound’s structure lends itself to various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine typically involves a nucleophilic substitution reaction. The starting material, 2,4,6-trichloro-1,3,5-triazine, undergoes substitution with an appropriate amine to introduce the desired functional groups . The reaction conditions often include the use of a base such as sodium carbonate to neutralize the liberated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of the product while reducing reaction time . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, amines, thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine yields a corresponding amine derivative .
Applications De Recherche Scientifique
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine involves its interaction with microbial cell components. The compound’s dichloro and phenyldiazenyl groups facilitate binding to bacterial enzymes, disrupting their function and leading to cell death . The exact molecular targets and pathways are still under investigation, but the compound’s efficacy against Gram-negative bacteria suggests it may interfere with cell wall synthesis or membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Lacks the phenyldiazenyl group, resulting in different chemical properties and applications.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent, highlighting the versatility of the triazine core.
Uniqueness
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine is unique due to its combination of dichloro and phenyldiazenyl groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5664-84-6 |
|---|---|
Formule moléculaire |
C15H10Cl2N6 |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
4,6-dichloro-N-(4-phenyldiazenylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H10Cl2N6/c16-13-19-14(17)21-15(20-13)18-10-6-8-12(9-7-10)23-22-11-4-2-1-3-5-11/h1-9H,(H,18,19,20,21) |
Clé InChI |
RAGVQXRESJIVDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


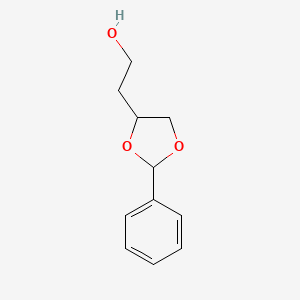
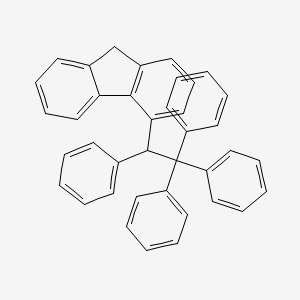


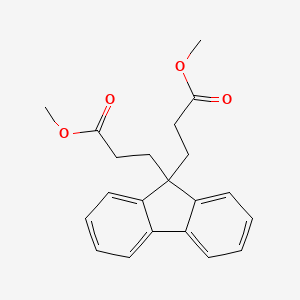


![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
